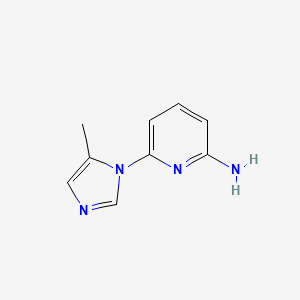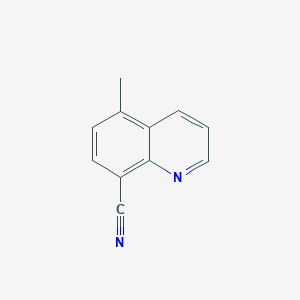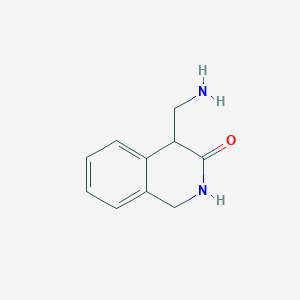![molecular formula C10H19NO B11915544 (2s,3r)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B11915544.png)
(2s,3r)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2s,3r)-3-Amino-1,7,7-triméthylbicyclo[2.2.1]heptan-2-ol est un composé bicyclique avec une structure unique qui comprend un groupe amino et un groupe hydroxyle
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : La synthèse de (2s,3r)-3-Amino-1,7,7-triméthylbicyclo[2.2.1]heptan-2-ol implique généralement les étapes suivantes :
Matière de Départ : La synthèse commence avec un précurseur bicyclique approprié, tel que le camphre ou ses dérivés.
Introduction du Groupe Fonctionnel :
Introduction du Groupe Hydroxyle : Le groupe hydroxyle peut être introduit par hydroboration-oxydation d'un précurseur alcène ou par hydroxylation directe de la structure bicyclique.
Méthodes de Production Industrielle : La production industrielle de ce composé peut impliquer des versions optimisées des voies synthétiques décrites ci-dessus, en mettant l'accent sur la capacité de production, la rentabilité et les considérations environnementales. Des catalyseurs et des principes de chimie verte sont souvent utilisés pour améliorer le rendement et réduire les déchets.
Types de Réactions :
Oxydation : Le groupe hydroxyle peut être oxydé en une cétone ou un aldéhyde en utilisant des agents oxydants tels que le trioxyde de chrome ou le chlorochromate de pyridinium.
Réduction : Le groupe amino peut être réduit en une amine primaire en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Le groupe amino peut subir des réactions de substitution nucléophile, formant divers dérivés.
Réactifs et Conditions Communs :
Oxydation : Trioxyde de chrome, chlorochromate de pyridinium.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Substitution : Halogénures d'alkyle, chlorures d'acyle.
Produits Majeurs :
Oxydation : Cétones, aldéhydes.
Réduction : Amines primaires.
Substitution : Dérivés alkylés ou acylés.
4. Applications de Recherche Scientifique
(2s,3r)-3-Amino-1,7,7-triméthylbicyclo[2.2.1]heptan-2-ol a plusieurs applications dans la recherche scientifique :
Chimie Médicinale : Il est utilisé comme brique de construction pour la synthèse de produits pharmaceutiques, en particulier ceux ciblant le système nerveux central.
Synthèse Organique : Le composé sert d'intermédiaire dans la synthèse de molécules organiques complexes.
Études Biologiques : Il est utilisé dans l'étude des mécanismes enzymatiques et comme ligand dans des études de liaison aux récepteurs.
5. Mécanisme d'Action
Le mécanisme d'action de (2s,3r)-3-Amino-1,7,7-triméthylbicyclo[2.2.1]heptan-2-ol implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Les groupes amino et hydroxyle lui permettent de former des liaisons hydrogène et d'autres interactions avec des macromolécules biologiques, influençant ainsi leur activité et leur fonction.
Composés Similaires :
Camphre : Une cétone bicyclique avec une structure similaire mais sans les groupes amino et hydroxyle.
Menthol : Un alcool bicyclique avec un groupe hydroxyle mais une stéréochimie différente et sans groupe amino.
Unicité : (2s,3r)-3-Amino-1,7,7-triméthylbicyclo[2.2.1]heptan-2-ol est unique en raison de la présence à la fois d'un groupe amino et d'un groupe hydroxyle dans une structure bicyclique, ce qui lui confère des propriétés chimiques et biologiques distinctes par rapport à ses analogues.
Applications De Recherche Scientifique
(2s,3r)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Mécanisme D'action
The mechanism of action of (2s,3r)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Camphor: A bicyclic ketone with a similar structure but lacking the amino and hydroxyl groups.
Menthol: A bicyclic alcohol with a hydroxyl group but different stereochemistry and no amino group.
Uniqueness: (2s,3r)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol is unique due to the presence of both an amino and a hydroxyl group in a bicyclic structure, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H19NO |
|---|---|
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
(2S,3R)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H19NO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-8,12H,4-5,11H2,1-3H3/t6?,7-,8-,10?/m1/s1 |
Clé InChI |
MDENRACGWNSYCU-FATLICPNSA-N |
SMILES isomérique |
CC1(C2CCC1([C@@H]([C@@H]2N)O)C)C |
SMILES canonique |
CC1(C2CCC1(C(C2N)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Nitropyrido[2,3-b]pyrazine](/img/structure/B11915463.png)
![5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11915470.png)



![1',3',3A',5'-tetrahydrospiro[cyclopropane-1,2'-pyrazolo[5,1-b][1,3]oxazin]-6'-amine](/img/structure/B11915495.png)

![1,4-Diazaspiro[4.5]decane-2,3-dione](/img/structure/B11915505.png)

![1H-Pyrazolo[3,4-F]quinoxaline](/img/structure/B11915525.png)


![1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B11915552.png)

